![molecular formula C14H10ClN3OS B2821649 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-68-9](/img/structure/B2821649.png)
3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, also known as CBTP, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBTP is a member of the pyrido[2,3-d]pyrimidine family and is characterized by its unique chemical structure, which contains a thioxo group and a 3-chlorobenzyl moiety.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and quantum chemical calculations of derivatives have shown significant cytotoxic activities against human cancer cell lines, such as liver and breast cancer, through detailed characterization and DFT/B3LYP method calculations (Kökbudak et al., 2020).
- Research on amino acid ionic liquid-catalyzed synthesis highlighted the anti-Leishmania activity of DHPM derivatives, suggesting their potential in treating parasitic infections (Rode et al., 2021).
- A study on regioselective synthesis and reactions introduced a new polynuclear heterocyclic ring system derived from pyrido[2,3-d]pyrimidines, contributing to the field of heterocyclic chemistry (El-Gazzar et al., 2007).
Antimicrobial and Antitumor Activity
- Novel synthesis routes have been developed for compounds with enhanced antimicrobial and antitumor activities, demonstrating the potential of these compounds in medicinal chemistry and drug design (Gomha et al., 2018).
- Investigations into the structural parameters and optical properties of thiopyrimidine derivatives have provided insights into their promising applications in medicine and nonlinear optics (Hussain et al., 2020).
Chemical Properties and Reactions
- Experimental and theoretical studies on the reactions of 2-methyloxirane with pyrimidine derivatives have contributed to understanding their chemical properties and potential applications in synthetic chemistry (Yablokov et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell proliferation .
Mode of Action
This could result in the inhibition of certain biochemical processes, such as cell proliferation .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation and proliferation .
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties .
Result of Action
The compound has been found to have broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity (MIC 31.25 μg/mL) .
Action Environment
It’s worth noting that the synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-1-3-9(7-10)8-18-13(19)11-5-2-6-16-12(11)17-14(18)20/h1-7H,8H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOOEHSIPDHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
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